rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a compound belonging to the bicyclo[2.1.1]hexane family.
Preparation Methods
The synthesis of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One common method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in treating various diseases. In industry, it is used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid . While both compounds belong to the bicyclo[2.1.1]hexane family, they have different substituents and functional groups, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C16H20O3 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-15(2,3)10-5-4-6-11(7-10)16-8-12(19-9-16)13(16)14(17)18/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+,16-/m0/s1 |
InChI Key |
POOWZHARNAEPOF-ZENOOKHLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
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